Palmitoyl-Lysyl-Dioxymethiony-Lysine
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Overview
Description
Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a synthetic lipopeptide. It is a matrikine-mimetic peptide that stimulates the production of essential components of the extracellular matrix, such as collagen and hyaluronic acid. This compound is widely used in cosmetic formulations for its anti-aging properties, particularly in reducing wrinkles and fine lines .
Mechanism of Action
Target of Action
Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a synthetic lipopeptide that primarily targets the extracellular matrix (ECM) . It is known to interact with Programmed cell death protein 1 (PD-1) , a crucial anticancer target . The compound’s action on PD-1 is significant in the context of cancer treatment, where alternative targeting strategies are being explored due to the relatively low response rate and acquired resistance to existing antibody drugs .
Mode of Action
This compound acts as a matrikine-mimetic peptide that stimulates the production of more than six essential components of the ECM . It interacts with its targets through a process known as palmitoylation , a reversible lipid modification that controls the distribution of proteins within different subcellular compartments . This modification allows for rapid regulation of the function of many cellular proteins .
Biochemical Pathways
The compound’s action affects several biochemical pathways. In the epidermis , it promotes the production of laminins, fibronectin, hyaluronic acid (HA), and CD44 protein, which is responsible for anchoring HA in the ECM . In the dermis , it stimulates the synthesis of collagens (I, III, and IV), fibronectin, and HA . Additionally, this lipopeptide promotes the production of aquaporins , specialized proteins that play an essential role in water retention and distribution in the skin and other tissues .
Pharmacokinetics
This compound is designed to penetrate deep into the dermis to boost the production of collagen and the synthesis of HA . This allows the compound to have a significant impact on the skin’s appearance and health.
Result of Action
The compound provides noticeable and clinically proven filling and anti-wrinkle effects, acting on multiple skin layers such as the epidermis, the dermal-epidermal junction, and the dermis . It fights against signs of dermal aging (including fine lines and deep wrinkles), improves the condition, and minimizes skin imperfections, exposing a youthful, healthy, and radiant appearance .
Action Environment
The action of this compound is influenced by environmental factors. DNA array tests showed that the compound enhances the expression of genes responsible for the skin’s lipid barrier function, improving protection against external influences and reducing transdermal moisture loss . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, temperature, and the presence of other substances on the skin.
Biochemical Analysis
Biochemical Properties
Palmitoyl-Lysyl-Dioxymethiony-Lysine participates in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a crucial role in leukocyte function related to adhesion, transmigration, chemotaxis, phagocytosis, pathogen recognition, signaling activation, cytotoxicity, and cytokine production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and may also affect its localization or accumulation .
Subcellular Localization
It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl-Lysyl-Dioxymethiony-Lysine is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The palmitoyl group is then attached to the lysine residue through an amide bond. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl-Lysyl-Dioxymethiony-Lysine undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: The oxidized methionine can be reduced back to its original form.
Substitution: The palmitoyl group can be substituted with other fatty acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like dithiothreitol (DTT) are used to revert oxidized methionine.
Substitution: Fatty acid chlorides in the presence of a base like triethylamine (TEA) can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored this compound.
Substitution: Various fatty acid-substituted peptides.
Scientific Research Applications
Palmitoyl-Lysyl-Dioxymethiony-Lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in wound healing and anti-aging treatments.
Industry: Widely used in cosmetic formulations for its skin-rejuvenating properties
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Tripeptide-1: Another matrikine-mimetic peptide that stimulates collagen production.
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to reduce skin roughness
Uniqueness
Palmitoyl-Lysyl-Dioxymethiony-Lysine is unique due to its dual action on both the epidermis and dermis layers of the skin. It promotes the synthesis of multiple extracellular matrix components, making it highly effective in anti-aging formulations .
Properties
CAS No. |
1447824-23-8 |
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Molecular Formula |
C33H65N5O7S |
Molecular Weight |
675.96 |
sequence |
Pal-Lys-Met(O2)-Lys-OH |
storage |
Common storage 2-8℃,long time storage -20℃. |
Synonyms |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
Origin of Product |
United States |
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